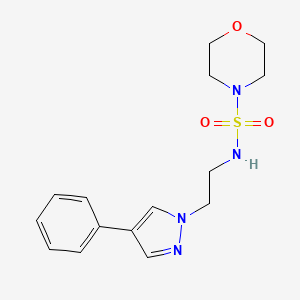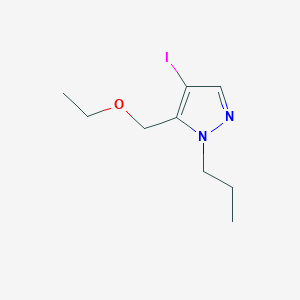![molecular formula C25H20FNO5S B2551376 ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114650-75-7](/img/structure/B2551376.png)
ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a chemical entity that appears to be related to a class of organic compounds known as benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which is a heterocyclic compound containing sulfur and nitrogen. The specific compound is not directly synthesized or characterized in the provided papers, but related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of thiazole or quinoline derivatives as key intermediates. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, the synthesis of various metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate includes the use of stereospecific oxidizing reagents and conditions . These methods could potentially be adapted for the synthesis of ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate by incorporating the appropriate functional groups and core structures.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic techniques such as FTIR and NMR, and confirmed by X-ray diffraction methods . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and to predict vibrational assignments and chemical shifts, which can be compared with experimental data for validation . These techniques would be essential in analyzing the molecular structure of ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate.
Chemical Reactions Analysis
The chemical reactivity of benzothiazine derivatives can be inferred from the reactions they undergo. For example, the synthesis of novel compounds from benzothiazole derivatives involves reactions with ethyl bromocyanoacetate and indole derivatives . The reactivity of the thiazine ring, particularly with electrophilic or nucleophilic agents, would be a key aspect of the chemical reactions analysis for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of electronegative atoms like fluorine and oxygen in the compound suggests potential sites for hydrogen bonding, which can influence solubility and reactivity . The steric effects of the 4-methylbenzoyl group and the ethyl ester moiety would also play a role in the compound's physical properties, such as melting point and boiling point.
Applications De Recherche Scientifique
Mesomorphic Properties and Anticlinic Phases
Research has investigated the influence of fluorine atoms and chiral moieties on benzoate derivatives, revealing their potential in creating materials with anticlinic properties. These materials have been studied for their mesomorphic behaviors, which are crucial for the development of liquid crystal displays and other optical applications. The studies show that the structural modifications can significantly affect their mesomorphic properties, including the transition between different liquid crystalline phases ((C. D. Cruz et al., 2001)).
Photopolymerization in Thin Film Applications
Ethyl α-hydroxymethylacrylate derivatives, including those with benzoate groups, have been synthesized and found to exhibit rapid photopolymerization rates. This characteristic makes them suitable candidates for use in thin film and coating applications, where rapid cure times and the physical properties of linear polymers are advantageous. Such materials could be beneficial in the development of coatings with improved durability and performance characteristics ((D. Avci et al., 1996)).
Synthesis of Fluorine-Substituted Compounds
Studies have also explored the synthesis of fluorine-substituted benzothiazole compounds, highlighting the role of fluorine in modifying the biological properties of these molecules. For instance, the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have shown that these compounds possess potent cytotoxic properties in vitro. Such research underscores the importance of fluorine atoms in medicinal chemistry, especially in the design of compounds with potential antitumor activities ((I. Hutchinson et al., 2001)).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For instance, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has interesting chemical properties, it could be studied further in the context of materials science or chemical synthesis .
Propriétés
IUPAC Name |
ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-25(29)18-8-11-20(12-9-18)27-15-23(24(28)17-6-4-16(2)5-7-17)33(30,31)22-13-10-19(26)14-21(22)27/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJOYWJQORTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)


